molecular formula C30H35NO5 B6524291 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one CAS No. 680604-74-4

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one

Cat. No.: B6524291
CAS No.: 680604-74-4
M. Wt: 489.6 g/mol
InChI Key: NRCPSWJXAUQOJG-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one features a 1,2,3,4-tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a phenoxypropan-1-one moiety at position 2, and a 4-isopropylphenoxymethyl group at position 1.

Properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO5/c1-20(2)22-11-13-24(14-12-22)35-19-27-26-18-29(34-5)28(33-4)17-23(26)15-16-31(27)30(32)21(3)36-25-9-7-6-8-10-25/h6-14,17-18,20-21,27H,15-16,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCPSWJXAUQOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthetic routes that start with simpler organic molecules. One approach might include:

  • Preparation of Tetrahydroisoquinoline Derivative: : Starting from 6,7-dimethoxy-1-tetrahydroisoquinoline, which is then modified by introducing a benzyl group at the nitrogen atom using phenoxypropanone under basic conditions.

  • Introduction of Phenoxy Groups: : Utilizing suitable phenoxy reagents to substitute hydrogen atoms, using catalytic conditions such as palladium-catalyzed cross-coupling reactions to attach the phenoxy groups to the desired positions.

Industrial Production Methods

On an industrial scale, the synthesis would be optimized for yield and purity, possibly employing automated synthetic techniques, continuous flow reactors for reaction scaling, and stringent purification steps like crystallization and chromatography to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one undergoes various types of reactions:

  • Oxidation: : The methoxy and phenoxy groups can be oxidized to form more reactive species.

  • Reduction: : Reductive conditions can lead to the cleavage of ether bonds or reduction of the carbonyl group.

  • Substitution: : Halogenation followed by substitution with nucleophiles can introduce new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, PCC.

  • Reducing Agents: : LiAlH₄, NaBH₄.

  • Substitution Conditions: : Pd-catalyzed reactions, bases like K₂CO₃, solvents like DMF or THF.

Major Products

The major products will depend on the specific reaction and conditions but may include oxidized forms, reduced derivatives, or new substituted compounds with varied functionalities.

Scientific Research Applications

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one has a range of applications across different fields:

  • Chemistry: : As an intermediate in the synthesis of complex molecules.

  • Biology: : Potential use in studying the interactions of isoquinoline derivatives with biological targets.

  • Medicine: : Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Possible uses in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve several pathways:

  • Molecular Targets: : It may interact with enzymes or receptors in the body, influencing biochemical pathways.

  • Pathways Involved: : Could include inhibition of certain enzymatic activities, modulation of receptor functions, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name / CAS / Source Core Structure R1 (Position 1) R2 (Position 2) Notable Features
Target Compound 1,2,3,4-Tetrahydroisoquinoline [4-(Propan-2-yl)phenoxy]methyl 2-Phenoxypropan-1-one Dual phenoxy/isopropylphenoxy substituents
6i () 1,2,3,4-Tetrahydroisoquinoline Phenyl 2-Phenylethanone Phenyl vs. phenoxy substitution at R2
6k (CAS N/A; ) 1,2,3,4-Tetrahydroisoquinoline Phenyl Methylsulfonyl Sulfonyl group introduces polarity
514793-03-4 () 1,2,3,4-Tetrahydroisoquinoline Phenyl 2,2-Dimethylpropan-1-one Branched acyl group enhances steric bulk
658052-56-3 () 1,2,3,4-Tetrahydroisoquinoline Unsubstituted 2,3-Diphenylpropan-1-one Diphenyl chain increases hydrophobicity
N-Benzyl-2-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenyl]methyl}-THIQ-2-yl)acetamide (51; ) 1,2,3,4-Tetrahydroisoquinoline [4-(Propan-2-yl)phenyl]methyl N-Benzylacetamide Acetamide group vs. ketone; 65% synthesis yield

Key Observations :

  • Position 1 Modifications: The 4-isopropylphenoxymethyl substituent (R1) in the target compound differs from phenyl (6i, 6k) or benzyl (51) groups, impacting steric hindrance and lipophilicity .
  • Synthetic Accessibility : Compound 51 () achieves a 65% yield using 4-isopropylbenzoic acid, suggesting that the target compound’s synthesis may follow similar efficient pathways .

Pharmacological and Physicochemical Properties

Receptor Binding and Activity
  • Orexin-1 Receptor Antagonism: Analogs in (e.g., compounds 51–55) demonstrate that substituents at R1 significantly influence receptor selectivity. The 4-isopropylphenoxymethyl group in the target compound may enhance binding compared to trimethoxyphenyl (52) or naphthyl (54) groups due to optimal hydrophobic interactions .
Spectroscopic and Analytical Data
  • NMR Profiles: The target compound’s ¹H-NMR is expected to show distinct peaks for the isopropylphenoxy (δ ~1.2 ppm, doublet for CH(CH₃)₂) and phenoxy (δ ~6.8–7.3 ppm, aromatic) groups, differing from 6i’s phenyl resonances (δ ~7.2–7.4 ppm) .
  • Elemental Analysis : Discrepancies in carbon content (e.g., 6l: 74.21% calculated vs. 74.43% found) highlight the importance of purity assessments, which would apply similarly to the target compound .

Quantitative Structural Similarity

Using Tanimoto coefficients (), the target compound’s similarity to analogs can be quantified:

  • vs. 6i: High shape similarity (ST > 0.8) due to shared tetrahydroisoquinoline core but lower functional group alignment (phenoxy vs. phenyl).
  • vs. 514793-03-4: Moderate similarity (ST ~0.7) due to divergent R2 groups (phenoxypropanone vs. dimethylpropanone) .

Biological Activity

The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the tetrahydroisoquinoline core and subsequent functionalization to introduce the phenoxy and methoxy groups. The diastereoselective synthesis of related compounds has been documented, indicating the importance of stereochemistry in determining biological activity .

1. Antiviral Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit antiviral activity. Specifically, compounds similar to the one have been evaluated as inhibitors of influenza virus polymerase acidic (PA) endonuclease domain. These findings suggest that such compounds could be promising candidates for antiviral drug development .

2. Enzyme Inhibition

The compound has shown potential in modulating enzymatic activities, particularly in inhibiting catechol-O-methyltransferase (COMT). This enzyme plays a significant role in the metabolism of catecholamines and is a target for treating conditions like Parkinson's disease. The inhibition of COMT can enhance the bioavailability of certain neurotransmitters, potentially improving therapeutic outcomes .

3. Anticancer Activity

Research has also explored the anticancer properties of related isoquinoline derivatives. Compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and growth .

Case Studies

Several case studies have highlighted the biological activity of compounds related to our target molecule:

  • Influenza Virus Inhibition : A study demonstrated that certain tetrahydroisoquinoline derivatives effectively inhibited the PA endonuclease activity, which is crucial for viral replication. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced antiviral potency .
  • COMT Inhibition : Another investigation focused on the pharmacological effects of COMT inhibitors derived from tetrahydroisoquinolines. These compounds were shown to significantly increase dopamine levels in animal models, suggesting potential use in treating neurodegenerative disorders like Parkinson's disease .

Research Findings Summary

Activity Effect References
AntiviralInhibition of influenza virus replication
Enzyme InhibitionCOMT inhibition leading to increased dopamine
AnticancerInduction of apoptosis in cancer cells

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